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Introduction
DBPR112, also known as Gozanertinib, is a potent, orally active, irreversible inhibitor of the

epidermal growth factor receptor (EGFR) kinase.[1] As a furanopyrimidine-based compound,

DBPR112 covalently binds to the ATP-binding site within the kinase domain of EGFR.[1][2][3]

This action effectively blocks downstream signaling pathways crucial for cell growth and

proliferation, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]

Notably, DBPR112 has demonstrated significant activity against both wild-type EGFR

(EGFRWT) and clinically relevant mutant forms, such as the L858R/T790M double mutation,

which is associated with resistance to earlier generations of EGFR inhibitors.[1][2][4][5] It also

shows potent inhibitory effects on EGFR and HER2 exon 20 insertion mutations.[1][4][5]

These characteristics make DBPR112 a subject of significant interest in cancer research,

particularly for non-small cell lung cancer (NSCLC).[4][6] Accurate and reproducible methods

for assessing its kinase inhibitory activity are therefore essential for both basic research and

clinical development. This document provides detailed protocols for performing a DBPR112
kinase inhibition assay, along with data presentation guidelines and visualizations of the

relevant biological pathways and experimental workflows.
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The primary method described here is a luminescence-based in vitro kinase assay. This assay

quantifies the amount of ATP remaining in a solution following a kinase reaction. The kinase (in

this case, EGFR) consumes ATP to phosphorylate a substrate. In the presence of an inhibitor

like DBPR112, the kinase activity is reduced, leading to less ATP consumption and a higher

remaining ATP concentration. A reagent is then added that converts the remaining ATP into a

luminescent signal. Therefore, a stronger luminescent signal corresponds to greater inhibition

of the kinase.[7][8]

Quantitative Data Summary
The inhibitory activity of DBPR112 against EGFR is typically quantified by its half-maximal

inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the

kinase activity by 50%.

Target Kinase IC50 (nM) Cell Line CC50 (nM)

EGFRWT 15[2][3][9]
A431 (EGFRWT

overexpressing)
1020[3][9]

EGFRL858R/T790M 48[2][3][9]

H1975

(EGFRL858R/T790M

mutant)

620[3][9]

HCC827 HCC827 25[2][3]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition

of an enzyme's activity in vitro. CC50 (half-maximal cytotoxic concentration) values represent

the concentration of a substance that is cytotoxic to 50% of the cells in a culture.

Experimental Protocols
Biochemical EGFR Kinase Inhibition Assay
(Luminescent)
This protocol outlines a method to determine the in vitro inhibitory activity of DBPR112 against

purified EGFR kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.

[1]
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Materials:

Purified recombinant EGFR enzyme (wild-type or mutant)

Poly(Glu,Tyr) 4:1 peptide substrate

Adenosine triphosphate (ATP)

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

DBPR112 (test inhibitor)

ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ATP detection kit)

384-well or 96-well solid white assay plates

Luminometer

Procedure:

Compound Preparation:

Prepare a stock solution of DBPR112 in 100% DMSO.

Perform a serial dilution of DBPR112 in DMSO to create a range of concentrations.

Further dilute the compound in Kinase Assay Buffer. The final DMSO concentration in the

assay should be kept at or below 1% to avoid solvent effects.

Enzyme and Substrate Preparation:

Dilute the purified EGFR enzyme and the poly(Glu,Tyr) substrate to their final desired

concentrations in Kinase Assay Buffer. The optimal concentrations should be determined

empirically.

Reaction Setup (384-well plate format):

Add 1 µL of the diluted DBPR112 or DMSO (vehicle control) to the wells of the assay

plate.
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Add 2 µL of the diluted EGFR enzyme solution to each well.

Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing the substrate

and ATP. The final ATP concentration should ideally be at or near the Km value for the

enzyme to ensure sensitive detection of ATP-competitive inhibitors.

Incubation:

Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to

proceed.

Signal Generation:

Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and

deplete the remaining ATP.

Incubate the plate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated by the kinase reaction back to ATP and provides the necessary components for

luminescence.

Incubate for an additional 30 minutes at room temperature to allow the luminescent signal

to stabilize.

Data Acquisition:

Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each concentration of DBPR112 using the following

formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO -

Signal_no_enzyme))

Plot the percent inhibition against the logarithm of the DBPR112 concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by DBPR112
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Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of DBPR112.

Experimental Workflow for DBPR112 Kinase Inhibition
Assay
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Caption: Experimental workflow for the DBPR112 kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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